

Methyl Adipoyl Chloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipoyl chloride*

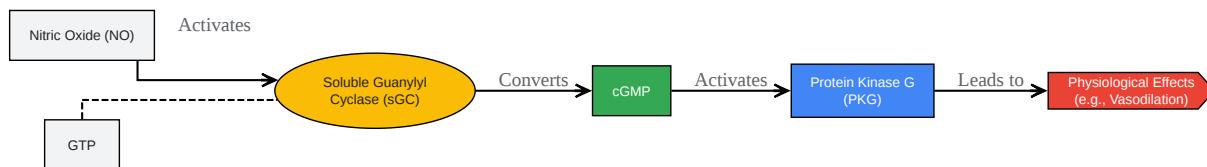
Cat. No.: *B057644*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **methyl adipoyl chloride**, a key reagent in various chemical syntheses, particularly in the development of heme-mimetics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Properties of Methyl Adipoyl Chloride


Methyl adipoyl chloride, also known as adipic acid monomethyl ester chloride, is a chemical compound with the CAS number 35444-44-1.^{[1][2][3]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
CAS Number	35444-44-1 [1] [2] [3]
Synonyms	Adipic acid monomethyl ester chloride
Linear Formula	CH ₃ OCO(CH ₂) ₄ COCl [1]
Molecular Weight	178.61 g/mol [1] [2] [3]
Boiling Point	76 °C at 0.8 mmHg [1]
Density	1.148 g/mL at 25 °C [1]
Refractive Index	n _{20/D} 1.4470 [1]
Flash Point	> 110 °C (> 230 °F) - closed cup
EC Number	252-569-1 [1]
MDL Number	MFCD00013661 [1]

Role in Heme-Mimetics and Soluble Guanylyl Cyclase (sGC) Signaling

Methyl adipoyl chloride is a notable reagent in the synthesis of improved heme-mimetics.[\[2\]](#) These synthetic compounds are designed to mimic the function of the heme group in proteins and are particularly relevant in studies concerning the soluble guanylyl cyclase (sGC) signaling pathway.[\[2\]](#) The sGC enzyme is a key receptor for nitric oxide (NO), and its activation leads to the production of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

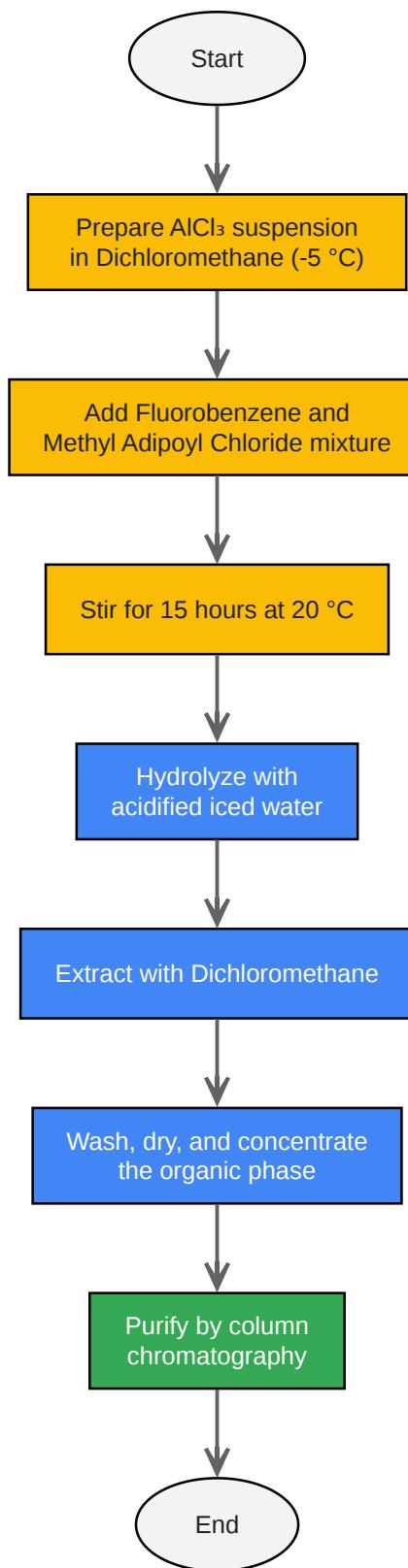
Below is a diagram illustrating the general nitric oxide-soluble guanylyl cyclase-cGMP signaling pathway.

[Click to download full resolution via product page](#)

Figure 1. The Nitric Oxide (NO) signaling pathway via soluble guanylyl cyclase (sGC).

Representative Experimental Protocol: Synthesis Using Methyl Adipoyl Chloride

The following is a representative experimental protocol where **methyl adipoyl chloride** (referred to by its synonym, methyl 6-chloro-6-oxohexanoate) is used in a Friedel-Crafts acylation reaction. This procedure details the synthesis of methyl 6-(4-fluorophenyl)-6-oxohexanoate.


Materials:

- Aluminum chloride (2.59 g, 19.4×10^{-3} mol)
- Dichloromethane (4 ml + 3 ml)
- Fluorobenzene (0.97 ml, 10.3×10^{-3} mol)
- Methyl 6-chloro-6-oxohexanoate (1.31 ml, 8.4×10^{-3} mol)
- Acidified iced water
- Magnesium sulfate
- Silica gel
- Petroleum ether/ethyl acetate mixture (96/4)

Procedure:

- A suspension of aluminum chloride in 4 ml of dichloromethane is prepared and cooled to -5 °C.[1]
- A mixture of fluorobenzene and methyl 6-chloro-6-oxohexanoate in 3 ml of dichloromethane is added gradually, maintaining the temperature between -4 and -7 °C.[1]
- The reaction mixture is allowed to warm to 20 °C and is stirred for 15 hours.[1]
- The reaction is then hydrolyzed by pouring it into acidified iced water.[1]
- The product is extracted with dichloromethane.[1]
- The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.[1]
- The resulting crude product is purified by chromatography on silica gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.[1]

This protocol illustrates a practical application of **methyl adipoyl chloride** in organic synthesis, highlighting its utility as a versatile chemical building block. The workflow for this synthesis is depicted in the diagram below.

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for synthesis using **methyl adipoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of Methyl adipoyl chloride [benchchem.com]
- 2. METHYL ADIPOYL CHLORIDE | 35444-44-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Soluble guanylyl cyclase mediates noncanonical nitric oxide signaling by nitrosothiol transfer under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl Adipoyl Chloride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057644#cas-number-and-physical-constants-of-methyl-adipoyl-chloride\]](https://www.benchchem.com/product/b057644#cas-number-and-physical-constants-of-methyl-adipoyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com